molecular formula C15H14O2S B14598687 Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate CAS No. 61100-18-3

Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate

Katalognummer: B14598687
CAS-Nummer: 61100-18-3
Molekulargewicht: 258.3 g/mol
InChI-Schlüssel: UQZGIGLJEKFOAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate, often involves condensation reactions. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61100-18-3

Molekularformel

C15H14O2S

Molekulargewicht

258.3 g/mol

IUPAC-Name

methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate

InChI

InChI=1S/C15H14O2S/c1-11-3-5-12(6-4-11)7-8-13-9-10-14(18-13)15(16)17-2/h3-10H,1-2H3

InChI-Schlüssel

UQZGIGLJEKFOAE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(S2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.